Dspe-peg-OH

Description

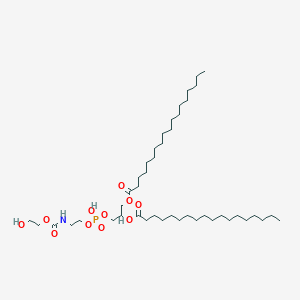

Structure

2D Structure

Properties

CAS No. |

892144-24-0 |

|---|---|

Molecular Formula |

C44H86NO11P |

Molecular Weight |

836.1 g/mol |

IUPAC Name |

[3-[hydroxy-[2-(2-hydroxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |

InChI |

InChI=1S/C44H86NO11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(47)53-39-41(40-55-57(50,51)54-37-35-45-44(49)52-38-36-46)56-43(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46H,3-40H2,1-2H3,(H,45,49)(H,50,51) |

InChI Key |

BPZILUVAHZTEEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCO)OC(=O)CCCCCCCCCCCCCCCCC |

Related CAS |

892144-24-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dspe Peg Oh

Chemical Pathways for DSPE-PEG-OH Synthesis

The synthesis of this compound typically involves the conjugation of a polyethylene (B3416737) glycol (PEG) derivative, functionalized with a reactive group at one end and a hydroxyl group at the other, to the primary amine of DSPE. While specific protocols may vary, a general synthetic route involves the activation of a heterobifunctional PEG, often one that has a protected hydroxyl group and a reactive terminal group.

A common approach begins with a heterobifunctional PEG, for instance, a PEG molecule with a methoxy (B1213986) group at one end and a hydroxyl group at the other (mPEG-OH). The hydroxyl end can be activated, for example, by conversion to a more reactive species like a tosylate or mesylate. This activated PEG is then reacted with DSPE. The nucleophilic primary amine of DSPE displaces the leaving group (e.g., tosylate), forming a stable secondary amine linkage and yielding the this compound conjugate.

Alternatively, the synthesis can proceed through the use of a PEG derivative that already contains a reactive group designed to couple with the amine of DSPE. For instance, a PEG chain with an N-hydroxysuccinimide (NHS) ester at one terminus and a protected hydroxyl group at the other can be employed. The NHS ester reacts efficiently with the primary amine of DSPE to form a stable amide bond. Subsequent deprotection of the hydroxyl group yields the final this compound product. The choice of synthetic route often depends on the desired purity, yield, and the scale of the reaction.

Functionalization Strategies via the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound is a key functional moiety that allows for a wide range of chemical modifications. These modifications are crucial for tailoring the properties of DSPE-PEG-based nanocarriers for specific applications, particularly in targeted drug delivery. The following sections detail common functionalization strategies.

Amination Approaches (e.g., DSPE-PEG-NH2)

The conversion of the terminal hydroxyl group of this compound to a primary amine (DSPE-PEG-NH2) introduces a nucleophilic group that is readily available for conjugation with various molecules, such as those containing carboxylic acids or activated esters.

A prevalent method for this transformation involves a two-step process. First, the hydroxyl group of this compound is activated, often by reaction with a compound like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (B128534) (TEA) or pyridine. This converts the hydroxyl group into a good leaving group (tosylate or mesylate). In the second step, the tosylated or mesylated intermediate is reacted with an excess of ammonia (B1221849) or another amine source, such as sodium azide (B81097) followed by reduction, to displace the leaving group and form the terminal primary amine.

Another approach involves the use of phthalimide (B116566). The hydroxyl group is first converted to a leaving group, which then reacts with potassium phthalimide. The resulting phthalimide-protected intermediate is subsequently treated with hydrazine (B178648) to cleave the phthalimide group and yield the free primary amine. tcichemicals.com

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. TsCl, TEA; 2. NH3 | DSPE-PEG-NH2 | Nucleophilic Substitution |

| This compound | 1. MsCl, Pyridine; 2. NaN3, then H2/Pd | DSPE-PEG-NH2 | Nucleophilic Substitution/Reduction |

| This compound | 1. DEAD, PPh3, Phthalimide; 2. Hydrazine | DSPE-PEG-NH2 | Mitsunobu Reaction/Gabriel Synthesis |

Carboxylation Techniques (e.g., DSPE-PEG-COOH)

The introduction of a terminal carboxyl group (DSPE-PEG-COOH) provides a functional handle for conjugation to amine-containing molecules via amide bond formation, often facilitated by carbodiimide (B86325) chemistry.

A common method for carboxylation involves the reaction of the terminal hydroxyl group of this compound with an anhydride (B1165640), such as succinic anhydride or glutaric anhydride, in the presence of a base like triethylamine or DMAP (4-dimethylaminopyridine). nih.govcreativepegworks.com This reaction opens the anhydride ring and forms an ester linkage, leaving a terminal carboxylic acid. The reaction is typically carried out in an aprotic solvent like chloroform (B151607) or dichloromethane (B109758). nih.gov

Alternatively, the hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent (CrO3 in sulfuric acid) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. However, care must be taken to avoid degradation of the PEG chain under harsh oxidative conditions.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Succinic anhydride, TEA | DSPE-PEG-OOC(CH2)2COOH | Esterification |

| This compound | Glutaric anhydride, DMAP | DSPE-PEG-OOC(CH2)3COOH | Esterification |

Maleimide (B117702) Conjugation (e.g., Mal-PEG-DSPE)

The maleimide functional group is particularly useful for bioconjugation as it reacts specifically with thiol (sulfhydryl) groups found in cysteine residues of proteins and peptides, forming a stable thioether bond. avantiresearch.commedchemexpress.com The synthesis of maleimide-terminated DSPE-PEG (Mal-PEG-DSPE) typically starts from DSPE-PEG-NH2.

In a common procedure, DSPE-PEG-NH2 is reacted with a maleimide-containing reagent that has an activated ester, such as N-succinimidyl-3-(N-maleimido)-propionate (SMP) or maleimidocaproyl-N-hydroxysuccinimide (MCS). nih.gov The amine group of DSPE-PEG-NH2 attacks the NHS ester, forming a stable amide bond and resulting in the desired Mal-PEG-DSPE. nih.gov This reaction is usually performed in an aprotic solvent like dichloromethane or DMF in the presence of a base like triethylamine. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| DSPE-PEG-NH2 | N-succinimidyl-3-(N-maleimido)-propionate (SMP), TEA | Mal-PEG-DSPE | Amide Bond Formation |

| DSPE-PEG-NH2 | Maleimidocaproyl-N-hydroxysuccinimide (MCS), DIPEA | Mal-PEG-DSPE | Amide Bond Formation |

Hydrazide Generation (e.g., Hz-PEG-DSPE)

The hydrazide functional group is valuable for its ability to react with aldehydes and ketones to form hydrazone linkages. This chemistry is often used to conjugate PEG-lipids to glycoproteins that have been oxidized to generate aldehyde groups. The synthesis of hydrazide-terminated DSPE-PEG (Hz-PEG-DSPE) can be achieved from DSPE-PEG-COOH or this compound.

Starting from DSPE-PEG-COOH, the carboxylic acid can be activated with a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS to form an NHS ester. This activated intermediate is then reacted with an excess of hydrazine (N2H4) or tert-butyl carbazate (B1233558). If tert-butyl carbazate is used, the Boc protecting group is subsequently removed with an acid like trifluoroacetic acid (TFA) to yield the hydrazide. nih.govnih.gov

Alternatively, starting from this compound, the hydroxyl group can be activated with disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate. This intermediate can then react with tert-butyl carbazate, followed by deprotection with TFA to give the final hydrazide product. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| DSPE-PEG-COOH | 1. EDC, NHS; 2. Hydrazine | Hz-PEG-DSPE | Amide Bond Formation |

| This compound | 1. DSC; 2. tert-Butyl carbazate; 3. TFA | Hz-PEG-DSPE | Carbonate formation, Nucleophilic substitution, Deprotection |

Bioconjugation via Click Chemistry Reagents (e.g., DSPE-PEG-DBCO)

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. Strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of copper-free click chemistry that is widely used. To prepare DSPE-PEG for SPAAC, a strained alkyne, such as dibenzocyclooctyne (DBCO), is introduced at the terminus of the PEG chain.

The synthesis of DSPE-PEG-DBCO typically starts with DSPE-PEG-NH2. google.com The amine-terminated polymer is reacted with a DBCO-containing reagent that has an activated ester, such as DBCO-NHS ester or DBCO-sulfo-NHS ester. google.comnih.gov The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide linkage and yielding the DSPE-PEG-DBCO conjugate. google.comnih.gov This reaction is generally carried out under mild conditions in a suitable solvent system like a chloroform/methanol mixture. google.com

| Reactant | Reagent | Product | Reaction Type |

| DSPE-PEG-NH2 | DBCO-NHS ester | DSPE-PEG-DBCO | Amide Bond Formation (Click Chemistry Reagent Synthesis) |

| DSPE-PEG-NH2 | DBCO-sulfo-NHS ester | DSPE-PEG-DBCO | Amide Bond Formation (Click Chemistry Reagent Synthesis) |

Fluorescent Labeling Strategies (e.g., DSPE-PEG-FITC)

The conjugation of fluorescent dyes to this compound is a critical strategy for visualizing and tracking the biodistribution of nanoparticles in vitro and in vivo. Fluorescein (B123965) isothiocyanate (FITC) is a commonly used fluorescent label that can be attached to the DSPE-PEG backbone.

The synthesis of DSPE-PEG-FITC typically involves the modification of the terminal hydroxyl group of this compound to an amine group (DSPE-PEG-NH2). This amine-terminated intermediate can then react with the isothiocyanate group of FITC to form a stable thiourea (B124793) linkage. researchgate.net This process creates a fluorescently labeled phospholipid-PEG conjugate that can be readily incorporated into lipid-based nanoparticles. nanosoftpolymers.combiochempeg.com These FITC-labeled nanoparticles emit green fluorescence, which can be detected using fluorescence microscopy or spectroscopy. nanosoftpolymers.commedchemexpress.com

The resulting DSPE-PEG-FITC is a linear, heterobifunctional reagent with a DSPE phospholipid at one end and the fluorescein dye at the other. creativepegworks.com This structure allows for self-assembly into liposomes or micelles, with the DSPE portion integrating into the lipid bilayer and the FITC-PEG chain extending into the aqueous environment. biochempeg.com This configuration not only provides a fluorescent tag for tracking but also leverages the "stealth" properties of PEG to improve the circulation time and stability of the nanoparticles. biochempeg.comcreativepegworks.com

Table 1: Synthesis of DSPE-PEG-FITC

| Step | Description | Key Reactants | Linkage Formed |

|---|---|---|---|

| 1 | Amination of this compound | This compound, aminating agents | - |

Thiolation Reactions (e.g., DSPE-PEG-SH)

Thiolation, the introduction of a sulfhydryl (-SH) group, is another important modification of this compound, yielding DSPE-PEG-SH. This derivative is highly valuable for its ability to react with maleimide-functionalized molecules to form stable thioether bonds. medchemexpress.com

A common method for synthesizing DSPE-PEG-SH involves the reaction of DSPE-PEG-amine with Traut's reagent (2-iminothiolane). nih.gov This reaction converts the primary amine to a thiol group. For instance, DSPE-PEG₂₀₀₀-amine can be reacted with Traut's reagent in a chloroform solution at room temperature. nih.gov The resulting DSPE-PEG-SH can then be purified, often through dialysis, to remove unreacted reagents. nih.gov

The thiol group on DSPE-PEG-SH is reactive towards maleimides, enabling the conjugation of various ligands, such as peptides or antibodies, to the surface of nanoparticles. medchemexpress.comnih.gov This specific and efficient coupling chemistry is widely used in the development of targeted drug delivery systems. For example, thiolated hemoglobin has been successfully conjugated to maleimide-functionalized liposomes containing DSPE-PEG, demonstrating the utility of this approach for targeting specific cell types. nih.gov The presence of the thiol group has also been suggested to enhance the absorption of macromolecules. sci-hub.se

Table 2: Synthesis of DSPE-PEG-SH

| Reactant 1 | Reactant 2 | Reaction Condition | Product | Reference |

|---|

Controlled Polymerization and Linker Chemistry in this compound Modification

The modification of this compound often involves controlled polymerization techniques and sophisticated linker chemistry to create well-defined and functional materials. The PEG chain itself is typically synthesized through the anionic ring-opening polymerization of ethylene (B1197577) oxide. mdpi.com However, achieving a uniform PEG length (monodisperse PEG) is challenging, as the process often results in a mixture of different molecular weights (polydisperse). acs.org

To overcome this, stepwise organic synthesis methods have been developed to produce uniform PEGs, though these can be complex and require extensive purification. acs.org The terminal hydroxyl group of this compound is the primary site for introducing various functionalities through linker chemistry. nih.gov Linkers are molecules that connect the PEG chain to other molecules, such as targeting ligands or drugs. biochempeg.com

Different types of linkers can be introduced, such as those with carboxyl, amine, or maleimide terminal groups. nih.gov For example, this compound can be reacted to form DSPE-PEG-COOH, which can then be coupled to amine-containing ligands. nih.gov Another approach is to use heterobifunctional PEG linkers that have different reactive groups at each end, allowing for sequential and controlled conjugation reactions. mdpi.com For instance, a PEG linker can have a group that reacts with DSPE and another group, like a protected amine or a thiol, for subsequent reactions. mdpi.comnih.gov The choice of linker chemistry is crucial as it determines the stability and release characteristics of the conjugated molecule.

The acrylate (B77674) group is another functional moiety that can be introduced to the DSPE-PEG backbone, creating DSPE-PEG-Acrylate. This derivative can participate in radical polymerization and thiol-ene reactions, which are useful for forming crosslinked polymer networks and hydrogels. biochempeg.com

Purification and Isolation Techniques for this compound Derivatives in Research

The purification and isolation of this compound derivatives are critical steps to ensure the quality, purity, and performance of the final product. Due to the amphiphilic nature of these molecules and the potential for side reactions, a combination of purification techniques is often employed.

Dialysis is a widely used method for removing small molecule impurities, such as unreacted reagents and salts. nih.gov For example, after the synthesis of DSPE-PEG-SH, the reaction mixture can be dialyzed against water using a cellulose (B213188) ester membrane with an appropriate molecular weight cutoff (MWCO) to isolate the desired product. nih.gov Similarly, dialysis is used in the purification of nanoparticles functionalized with DSPE-PEG derivatives. researchgate.netacs.org

Chromatographic techniques are essential for separating the desired derivative from starting materials and byproducts, especially when dealing with polydisperse PEG chains or complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for purifying DSPE-PEG derivatives. nih.gov However, care must be taken to avoid harsh conditions, such as acidic pH and high temperatures, which can lead to the hydrolysis of the ester bonds in the DSPE lipid. nih.gov

Size-Exclusion Chromatography (SEC) , often using columns like Sephadex, can be used to separate molecules based on their size. acs.org This is particularly useful for purifying nanoparticles or larger polymer conjugates.

Precipitation can be used to isolate the product by adding a solvent in which the desired molecule is insoluble. For instance, after synthesis in an organic solvent like dichloromethane, the product can often be precipitated by adding ethyl ether. google.com

Characterization techniques are used in conjunction with purification to confirm the identity and purity of the isolated derivative. These include:

Mass Spectrometry , such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS, is used to determine the molecular weight of the synthesized compound and confirm the success of the conjugation reaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the molecule. nih.gov

Thin-Layer Chromatography (TLC) is a quick and simple method to monitor the progress of a reaction and assess the purity of the product. nih.govresearchgate.net

Table 3: Purification and Characterization Methods for this compound Derivatives

| Technique | Purpose | Key Considerations | Reference |

|---|---|---|---|

| Dialysis | Removal of small molecule impurities | Choice of appropriate MWCO | nih.govacs.org |

| HPLC | High-resolution separation | Avoidance of harsh conditions to prevent hydrolysis | nih.gov |

| Size-Exclusion Chromatography | Separation based on size | Column packing and equilibration | acs.org |

| Precipitation | Isolation of product from solution | Selection of appropriate anti-solvent | google.com |

| Mass Spectrometry | Molecular weight determination | Confirmation of conjugation | nih.govresearchgate.net |

| NMR Spectroscopy | Structural elucidation | - | nih.gov |

Self Assembly Principles and Nanostructure Engineering with Dspe Peg Oh

Theoretical Frameworks of Amphiphilic Self-Assembly

The self-assembly of amphiphilic molecules like DSPE-PEG-OH in aqueous solutions is a spontaneous process driven by the hydrophobic effect. acs.org In an aqueous environment, the hydrophobic DSPE lipid tails seek to minimize their contact with water molecules, leading to their aggregation. acs.org Simultaneously, the hydrophilic polyethylene (B3416737) glycol (PEG) chains remain exposed to the aqueous phase, maximizing their interaction with water. This delicate balance of hydrophobic and hydrophilic interactions dictates the final morphology of the self-assembled nanostructures. acs.orgresearchgate.net

The geometry of the amphiphilic molecule plays a crucial role in determining the resulting structure. The relative sizes of the hydrophilic and hydrophobic portions can be described by a critical packing parameter. This parameter helps predict whether the molecules will form spherical micelles, cylindrical structures, bilayers (liposomes), or other more complex assemblies. For this compound, the bulky PEG chain and the double-chain lipid typically favor the formation of structures like micelles and its incorporation into lipid bilayers. researchgate.net

Formation of Polymeric Micelles from this compound

Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous medium. nih.govnih.gov this compound, being an amphiphilic polymer, readily forms such micelles. nih.gov

In an aqueous environment, this compound molecules arrange themselves to form a spherical structure with a distinct core-shell architecture. nih.govgoogle.com The hydrophobic DSPE lipid tails aggregate to form the inner core of the micelle. royalsocietypublishing.orgunmc.edu This core provides a microenvironment capable of encapsulating poorly water-soluble compounds. nih.govgoogle.com The hydrophilic PEG-OH chains form the outer shell, or corona, which interfaces with the surrounding aqueous medium. nih.govroyalsocietypublishing.org This "stealth" PEG shell provides steric stabilization, preventing the micelles from aggregating and reducing their recognition by the immune system. mdpi.com The size of these micelles typically falls within the nanometer range, often between 10 and 100 nm. nih.gov

| Component | Location | Primary Function | Supporting References |

|---|---|---|---|

| DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | Core | Hydrophobic core formation, encapsulation of lipophilic molecules | royalsocietypublishing.org, unmc.edu |

| PEG-OH (hydroxyl-terminated polyethylene glycol) | Shell (Corona) | Hydrophilic shell, steric stabilization, biocompatibility | nih.gov, mdpi.com |

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants and amphiphilic polymers. It represents the concentration at which individual molecules (unimers) begin to aggregate and form micelles. acs.org Below the CMC, this compound exists predominantly as single molecules in solution. As the concentration increases and surpasses the CMC, the formation of micelles becomes thermodynamically favorable.

The CMC of DSPE-PEG is typically in the micromolar range, which is significantly lower than that of many conventional surfactants. avt-pharma.comnih.gov This low CMC value indicates the high stability of the resulting micelles, even upon significant dilution in biological fluids. avt-pharma.com The CMC can be influenced by factors such as the length of the PEG chain; a longer PEG chain generally leads to a higher CMC due to the increased hydrophilicity of the molecule. nih.govresearchgate.net

Several techniques are employed to determine the CMC of this compound. acs.org These methods rely on detecting changes in the physical properties of the solution as a function of the amphiphile concentration.

Fluorescence Spectroscopy: This is a highly sensitive method, often utilizing a fluorescent probe like pyrene (B120774). nih.govacs.orgacs.org Pyrene's fluorescence spectrum is sensitive to the polarity of its microenvironment. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a measurable change in its fluorescence intensity, which is then used to determine the CMC. royalsocietypublishing.orgrsc.org Coumarin-6 has also been explored as a fluorescent probe for this purpose. rsc.org

Surface Tensiometry: This technique measures the surface tension of the solution. As the concentration of the amphiphile increases, it accumulates at the air-water interface, reducing the surface tension. Once micelles begin to form, the concentration of free unimers in the solution remains relatively constant, and thus the surface tension reaches a plateau. The concentration at which this break occurs is the CMC. scirp.org

Conductivity Measurements: This method is suitable for ionic surfactants but can also be applied to charged lipid-based amphiphiles. acs.orgscirp.org The electrical conductivity of the solution is measured as a function of concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation. scirp.org

| DSPE-PEG Variant | CMC Value (µM) | Solvent/Conditions | Reference |

|---|---|---|---|

| DSPE-PEG2000 | ~10 - 20 | Water | nih.gov |

| DSPE-PEG2000 | 0.5 - 1.5 | Not specified | nih.gov |

| DSPE-PEG5000 | Higher than DSPE-PEG2000 | Not specified | nih.gov |

Core-Shell Architecture Elucidation

Integration of this compound into Liposomal Systems

Liposomes are vesicular structures composed of one or more lipid bilayers. The incorporation of this compound into liposomal formulations is a widely used strategy to enhance their properties. When integrated into the lipid bilayer of a liposome (B1194612), the hydrophobic DSPE anchor embeds itself within the membrane, while the hydrophilic PEG-OH chain extends from the surface into the aqueous environment. nih.govmdpi.com

This "PEGylation" of liposomes confers several advantages. The PEG layer creates a steric barrier on the surface of the liposome, which reduces the adsorption of plasma proteins (opsonization) and subsequent uptake by the reticuloendothelial system (RES). mdpi.comnih.gov This leads to a prolonged circulation time in the bloodstream. nih.gov The inclusion of DSPE-PEG can also influence the physical characteristics of the liposomes, such as their size and stability. nih.gov For instance, increasing the amount of PEG-lipid in a liposome formulation can lead to a reduction in vesicle size. nih.gov However, at high concentrations (e.g., above 8 mol%), the inclusion of DSPE-PEG can lead to a transition from liposomes to micelles. mdpi.com

Development of Hybrid Nanoparticles Utilizing this compound

Hybrid nanoparticles combine the advantageous properties of different types of nanomaterials. This compound is a key component in the formulation of lipid-polymer hybrid nanoparticles.

Lipid-polymer hybrid nanoparticles typically consist of a polymeric core and a lipid shell. nih.govrsc.org In a common formulation, a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) forms the hydrophobic core. acs.org This core is then surrounded by a lipid monolayer or bilayer, into which this compound is incorporated. acs.orgnih.gov

The self-assembly process for these hybrid nanoparticles can be achieved through methods like nanoprecipitation. acs.orggoogle.com In a single-step nanoprecipitation method, the polymer (e.g., PLGA) is dissolved in an organic solvent, while the lipids, including this compound and often lecithin, are dissolved in an aqueous solution. acs.org When the polymer solution is added to the lipid solution, the polymer precipitates to form the core, and the lipids self-assemble around this core. acs.org The this compound molecules orient themselves with the DSPE portion interacting with the hydrophobic core and the PEG chains forming an outer hydrophilic shell. acs.orgnih.gov This structure combines the structural integrity and payload capacity of the polymeric core with the biocompatibility and stealth properties conferred by the PEGylated lipid shell. nih.govacs.org

Solid Lipid Nanoparticle Modification

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) is a key component in the surface modification of solid lipid nanoparticles (SLNs). mdpi.comresearchgate.net SLNs are colloidal carriers with a solid lipid core, which provides enhanced physicochemical stability for encapsulated molecules. researchgate.net The modification of the SLN surface with this compound is a crucial strategy to overcome biological barriers and improve the nanoparticle's performance. mdpi.comresearchgate.net

The integration of this compound into SLN formulations serves primarily to confer steric stabilization. mdpi.com The process, often termed PEGylation, involves the DSPE portion of the molecule anchoring into the lipid core of the nanoparticle, while the hydrophilic PEG-OH chain extends into the surrounding aqueous medium. mdpi.comresearchgate.net This creates a hydrated, flexible polymer layer on the surface of the SLN. aacrjournals.org This layer physically hinders the adsorption of plasma proteins (opsonins), a process that typically marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). nih.govbris.ac.uk By reducing opsonization, this compound modification prolongs the systemic circulation time of the SLNs. researchgate.netacs.org

Furthermore, the presence of this compound on the surface increases the hydrophilicity of the nanoparticles, which helps prevent aggregation and enhances their colloidal stability in aqueous solutions. mdpi.com The density of the PEG chains on the SLN surface, which can be controlled by the molar ratio of this compound used in the formulation, is a critical factor. Studies have investigated the effects of varying PEG surface densities on the pharmacokinetic properties of SLNs, demonstrating that a sufficient density is required to achieve the desired "stealth" effect. aacrjournals.orgacs.org For instance, SLNs have been formulated with varying molar percentages of mPEG2000-DSPE (a methoxy-terminated analogue) to study its impact on blood clearance. acs.org The modification with this compound is a versatile and widely adopted method for engineering the surface of SLNs to improve their stability and bioavailability. researchgate.net

Microemulsion Stabilization by this compound

This compound functions as an effective stabilizer and emulsifier in the formulation of microemulsions, which are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactants. Microemulsions are valued as delivery systems for their ability to solubilize poorly water-soluble compounds and enhance their bioavailability. The amphiphilic nature of this compound, combining a hydrophobic DSPE lipid anchor with a hydrophilic PEG chain, allows it to position itself at the oil-water interface, reducing the interfacial tension that is critical for microemulsion formation and stability.

The mechanism of stabilization by this compound is twofold, involving both electrostatic and steric repulsion.

Electrostatic Repulsion: The phosphate (B84403) head group in the DSPE moiety is negatively charged at physiological pH. This imparts a negative surface charge (zeta potential) to the oil droplets, leading to electrostatic repulsion between them and preventing coalescence. nih.gov

Steric Repulsion: The long, flexible, and highly hydrated PEG-OH chains form a protective corona around the droplets. When two droplets approach each other, the compression of these PEG layers creates a repulsive force, providing a steric barrier that prevents aggregation. This steric hindrance is a key factor in maintaining the colloidal stability of the system.

Research has shown that DSPE-PEG 2000 can be incorporated into microemulsions to decrease droplet size and improve homogeneity. The PEG units can form a hydrogel-like layer at the droplet interface, which helps to constrict the curvature of the droplet, leading to a smaller size and enhanced stability. As a biocompatible polymer-lipid conjugate, this compound is used to formulate injectable microemulsions that can increase the blood-circulation time of encapsulated agents. Its role as a stabilizer is fundamental to creating stable, effective microemulsion-based drug delivery platforms. nih.gov

Influence of this compound Content on Nanostructure Morphology and Size

The concentration or percentage of this compound incorporated into a nanostructure formulation is a critical parameter that significantly influences the final morphology, size, and stability of the resulting nanoparticles. Numerous studies have demonstrated that systematic variation of the this compound content allows for precise engineering of nanoparticle characteristics.

Higher concentrations of this compound generally lead to the formation of smaller and more uniform nanoparticles. The amphiphilic this compound molecules act as surfactants or stabilizers during the self-assembly process. researchgate.net An increased amount of the stabilizer can more effectively cover the surface of the forming nanoparticle cores, preventing their aggregation and uncontrolled growth, which results in a smaller mean particle diameter and a lower polydispersity index (PDI), indicative of a more homogenous size distribution.

Conversely, an insufficient amount of this compound may result in larger particles or instability. For example, in the production of hybrid nanoparticles, the limited stabilizing capability of DSPE-PEG, due to its shorter hydrophobic segments compared to other polymers like PLGA-PEG, can reduce its influence on particle growth, sometimes leading to larger sizes.

The following tables present research findings on how DSPE-PEG content affects nanostructure size and PDI.

| DSPE-PEG Concentration (% w/v) | PLGA Polymer Concentration (mg/mL) | Mean Particle Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|

| 5 | 10 | - | - |

| 10 | 10 | 112.2 | 0.129 |

Data derived from a study optimizing nanolipomers, where increasing DSPE-PEG from 5% to 10% yielded smaller, more stable particles. The 10% concentration was chosen as optimal.

| Prodrug:DSPE-PEG2k (w/w ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| 10:0 | 185.4 | 0.21 | -10.3 |

| 9:1 | 110.1 | 0.12 | -17.5 |

| 8:2 | 109.7 | 0.12 | -17.1 |

| 7:3 | 111.3 | 0.13 | -17.8 |

This study showed that the addition of DSPE-PEG2k significantly reduced particle size and PDI compared to the prodrug alone. The 8:2 ratio was selected as optimal based on stability and biological performance.

| DSPE-PEG2000:Soluplus (w/w ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

|---|---|---|---|

| 1:0 (DSPE-PEG2000 only) | 52.0 | 0.952 | -38.0 |

| 1:1 | - | - | -23.4 |

| 1:4 | 72.0 | 0.103 | -11.3 |

| 1:5 | 54.5 | 0.057 | -6.0 |

| 1:10 | 56.1 | 0.101 | -7.7 |

Data from an investigation into mixed micelles, where the ratio of components clearly dictates the resulting physicochemical properties. A 1:1 ratio was found to be the most stable. bris.ac.uk

These findings collectively underscore the importance of this compound concentration as a primary control parameter in the rational design and engineering of nanostructures with desired physical characteristics. bris.ac.uk

Advanced Characterization Techniques for Dspe Peg Oh Based Nanostructures

Spectroscopic Analysis of Molecular Structure and Interactions

Spectroscopic techniques are pivotal in providing detailed information about the chemical composition, structural arrangement, and molecular interactions within DSPE-PEG-OH-based nanostructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level characterization of this compound and its assemblies. A variety of NMR experiments can be employed to gain comprehensive structural and dynamic information.

For instance, a complete chemical shift assignment of DSPE-PEG can be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including 1D-selective Nuclear Overhauser Effect Spectroscopy (1D-selNOESY), 2D NOESY, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and HSQC-TOCSY. nih.gov These methods allow for the precise assignment of ¹H and ¹³C signals of the DSPE-PEG molecule. nih.gov

COSY and TOCSY experiments are used to establish proton-proton connectivities through chemical bonds, helping to assign protons within the same spin system, such as those in the stearoyl chains and the PEG linker. nih.govprinceton.edu

HSQC provides correlations between protons and their directly attached carbons, enabling the assignment of ¹³C resonances. nih.govprinceton.edu

HSQC-TOCSY is a more advanced, three-dimensional technique that combines HSQC with TOCSY to resolve overcrowded spectral regions by spreading correlations into a third dimension. northwestern.edu

NOESY experiments reveal through-space interactions between protons that are close to each other, providing crucial information about the three-dimensional structure and conformation of the this compound molecules within a nanostructure. nih.govprinceton.edu For example, NOESY data can confirm the spatial proximity of different parts of the molecule, such as the interaction between the lipid tails and other components within a micelle. nih.gov

¹H NMR is also used to confirm the presence of key functional groups. The characteristic peak for the ethylene (B1197577) glycol units of the PEG chain is typically observed around 3.6 ppm. dovepress.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for DSPE-PEG This table presents example data and may not be exhaustive.

| Atom Number/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| PEG Chain (-CH₂CH₂O-) | ~3.61 | - | dovepress.com |

| Terminal Methyl Groups (Stearoyl) | ~0.79 | - | dovepress.com |

| Carbonyl (C=O) | - | ~172.8 | researchgate.net |

| Phosphate (B84403) (³¹P) | - | ~0.07 | dovepress.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the chemical bonds present in this compound. lakeshore.com This technique is valuable for confirming the chemical structure and investigating interactions within nanostructures.

Key vibrational bands for DSPE-PEG include:

C-H stretching: The aliphatic C-H stretching of the lipid backbone is observed in the range of 2850–3020 cm⁻¹. researchgate.net

C=O stretching: The carbonyl (ester) group shows a characteristic peak around 1730 cm⁻¹. researchgate.net

C-O-C stretching: The symmetric and asymmetric stretching of the ether groups in the PEG chain appears in the region of 950-1170 cm⁻¹. researchgate.net

Amide bands: In cases where DSPE-PEG is conjugated to other molecules via an amide bond, Amide I and Amide II bands can be observed around 1647 cm⁻¹ and 1566 cm⁻¹, respectively. researchgate.net

FTIR has been used to study the phase transitions of DSPE-PEG micelles, revealing that different parts of the molecule (head, interface, and tail) change nonsynchronously during the transition from a glassy to a fluid state. nih.govacs.org For example, during this transition, the lipid acyl tails undergo significant conformational rearrangements, while the hydration state of the headgroups remains largely unchanged. nih.govacs.org

Table 2: Characteristic FTIR Absorption Bands for DSPE-PEG

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Aliphatic C-H | 2850 - 3020 | Stretching | researchgate.net |

| Carbonyl C=O | ~1730 | Stretching | researchgate.net |

| Ether C-O-C | 950 - 1170 | Stretching | researchgate.net |

Fluorescence Polarization Studies

Fluorescence polarization (or fluorescence anisotropy) is a technique used to assess the micro-viscosity or fluidity of the environment surrounding a fluorescent probe embedded within a nanostructure. mdpi.com By incorporating a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into this compound based liposomes or micelles, changes in the rotational freedom of the probe can be monitored.

Studies have shown that the incorporation of DSPE-PEG into a liposomal bilayer increases the fluidity of the membrane. researchgate.net This is indicated by a decrease in the fluorescence polarization value, which suggests a weakening of the intermolecular interactions within the bilayer. researchgate.net This technique has been employed to explore how DSPE-PEG polymers affect the fluidity of pulmonary membranes, providing insights into their mechanism of action as absorption enhancers. researchgate.netsci-hub.se

Morphological and Size Determination

Determining the size, shape, and surface properties of this compound-based nanostructures is crucial, as these physical characteristics directly impact their biological fate and performance.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of nanostructures. scirp.org Cryo-TEM, where samples are flash-frozen to preserve their native hydrated state, is particularly useful for observing the morphology of lipid-based nanoparticles like liposomes and micelles. researchgate.net

TEM analysis can confirm the shape (e.g., spherical, discoidal) and lamellarity of liposomes formulated with this compound. researchgate.netmdpi.com It can also provide information on the size and dispersity of the nanoparticles. scirp.org For instance, TEM has been used to observe that nanoparticles formed with DSPE-PEG2000 can have a circular shape and are well-dispersed in aqueous solution. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is the most common technique for determining the hydrodynamic size distribution of nanoparticles in a suspension. nih.govmicrotrac.com DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of the particles. utdallas.edu The Stokes-Einstein equation is then used to relate these fluctuations to the particle size. microtrac.com DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.7 is generally considered acceptable for drug delivery systems. nih.gov

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle, which is a key indicator of colloidal stability. nih.govutdallas.edu It is typically measured using the same instrument as DLS, through a technique called laser Doppler velocimetry. A sufficiently high positive or negative zeta potential (typically > |20-30| mV) prevents particle aggregation due to electrostatic repulsion. mdpi.com The inclusion of the neutral, hydrophilic PEG chains of this compound on the surface of a nanocarrier can shield the surface charge, leading to a zeta potential value closer to neutrality compared to non-PEGylated counterparts. nih.gov

Table 3: Example DLS and Zeta Potential Data for DSPE-PEG Based Nanoparticles This table presents a compilation of typical data from various studies and is for illustrative purposes.

| Nanoparticle Formulation | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | mdpi.com |

| DSPE-PEG2000/Soluplus (1:1) | 116.6 | 0.112 | -13.7 | mdpi.com |

| DPPC:DSPE-PEG SMLs | 153.8 | Low | - | mdpi.com |

| Phytantriol/DSPE-PEG-mal Cubosomes | 232 | <0.2 | - | rsc.org |

Thermal Behavior Assessment: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to investigate the thermal properties of this compound and its formulations. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify phase transitions, such as melting and crystallization events, and determine their associated enthalpy changes.

A study on micelles formed from DSPE-PEG(2000) identified a reversible endothermic peak at 12.8°C upon heating, which corresponds to a melting transition in the lipid core. nih.gov The enthalpy of this transition was measured to be 39 ± 4.2 kJ/mol. nih.gov This indicates a shift from a more ordered, glassy state at lower temperatures to a more fluid state at higher temperatures. nih.gov In contrast, DSPE-PEG(1000) micelles showed a major transition at a much higher temperature of 58.0°C. nih.gov The inclusion of PEGylated lipids, such as DSPE-PEG, in liposomal formulations has been shown to influence their thermal stability. For instance, increasing the concentration of DSPE-PEG from 10 to 20 mol% in liposomes led to an increase in the transition enthalpy, suggesting stronger intermolecular interactions within the lipid bilayer. openaccesspub.org

DSC analysis is also employed to understand the interaction between this compound and other components within a nanocarrier system. For example, in curcumin-loaded PEGylated solid lipid nanoparticles (SLNs), DSC confirmed the interaction of DSPE-PEG₂₀₀₀ micelles with the SLN surface. mdpi.com The thermograms of SLNs in contact with PEG micelles showed changes in peak temperatures, indicating the formation of PEG-rich and PEG-poor regions on the nanoparticle surface. mdpi.com

The heating and cooling rates used during DSC analysis are critical parameters that can influence the results. mdpi.com It is recommended to use a heating rate that does not exceed 10 K/min to ensure thermal equilibrium and accurate measurement of transition temperatures. mdpi.com

Interactive Table 1: Thermal Transition Properties of DSPE-PEG Formulations

| Formulation | Transition Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| DSPE-PEG(2000) Micelles | 12.8 | 39 ± 4.2 | nih.gov |

| DSPE-PEG(1000) Micelles | 58.0 | 35 ± 7.5 | nih.gov |

| DSPE Vesicles | 74 | Not specified | nih.gov |

| DSPE-PEG-C60 | 56.79 | Not specified | nih.gov |

| DSPE-PEG-NH₂ | 51.08 | Not specified | nih.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure, dynamics, and interactions of this compound-based nanostructures at an atomic and molecular level. These in-silico techniques provide insights that can be difficult to obtain through experimental methods alone.

MD simulations have been used to investigate the self-assembly of DSPE-PEG lipids. For instance, simulations of mixtures of DPPC and DSPE-PEG(2000) in water have shown the formation of different aggregate structures, such as liposomes and bicelles, depending on the concentration of the PEGylated lipid. acs.org These simulations, often employing coarse-grained models like the MARTINI force field, can predict the shape and size of the resulting nanostructures, which can then be compared with experimental data from techniques like cryo-TEM and SAXS. acs.org

Simulations have also shed light on the conformation and behavior of the PEG chains at the surface of nanocarriers. The PEG chains can adopt different conformations, such as "mushroom" or "brush" regimes, which influences the steric stabilization of the nanoparticles. researchgate.net MD simulations can help to understand how factors like PEG chain length and grafting density affect this conformational state. researchgate.net

Key parameters often investigated in MD simulations of this compound systems include:

Radius of gyration

Lipid segregation

Bicelle thickness

Conformational transitions of PEG chains

These computational approaches aid in the rational design of this compound-based nanocarriers with desired properties. acs.orgsciforum.net

Stability Assessment Methodologies for this compound Nanocarriers

The stability of this compound nanocarriers is a critical quality attribute that determines their shelf-life and in vivo performance. Stability is assessed in various media and over time using a range of methodologies.

Physical Stability:

Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to monitor changes in the average particle size and the width of the size distribution (PDI) over time. An increase in particle size or PDI can indicate aggregation or fusion of the nanocarriers. mdpi.commdpi.com For example, a study on curcumin-loaded nanoemulsions showed that formulations containing PEGylated phospholipids (B1166683) like DSPE-PEG2000 exhibited better stability profiles over two years of storage at room temperature. mdpi.com

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability against aggregation due to electrostatic repulsion. mdpi.com Generally, a zeta potential above ±20-30 mV suggests good stability. mdpi.com The inclusion of DSPE-PEG can influence the zeta potential, often leading to a near-neutral charge which contributes to longer circulation times. nih.gov

Morphology: Transmission Electron Microscopy (TEM) is used to visually inspect the morphology and integrity of the nanocarriers over time. mdpi.com

Chemical Stability:

Encapsulation Efficiency and Drug Loading: The ability of the nanocarrier to retain the encapsulated drug is a crucial aspect of its stability. This is often measured by separating the free drug from the encapsulated drug and quantifying the amount of drug associated with the nanoparticles. researchgate.net A study on irinotecan-loaded micelles showed a significant decrease in entrapment efficiency over 15 days of storage at 4°C. researchgate.net

Degradation of Components: Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of the this compound lipid or the encapsulated drug over time. nih.gov

Stability in Biological Media:

The stability of nanocarriers in biologically relevant fluids, such as plasma or serum, is essential for their in vivo application. The presence of proteins and salts can induce aggregation or destabilization. Studies have shown that PEGylation with DSPE-PEG enhances the stability of nanoparticles in serum. nih.gov The introduction of DSPE-PEG can also improve the stability of liposomes in high-cationic solutions like seawater, with higher molar ratios of DSPE-PEG providing greater stability. acs.org

Interactive Table 2: Stability Parameters of DSPE-PEG Nanocarriers Over Time

| Formulation | Storage Condition | Time | Mean Diameter Change | Zeta Potential Change | Encapsulation Efficiency Change | Reference |

| DSPE-PEG IRN Micelles | 4 °C | 15 days | Significant increase | Significant change | Significant decrease | researchgate.net |

| DSPE-PEG2000/Soluplus (1/1 ratio) | 25 °C, dark | 5 days | Stable | Stable | Not Applicable | mdpi.com |

| PEG-DSPE coated Vincristine Liposomes | Not specified | 60 days | No significant change | Not specified | No significant change | nih.gov |

| ePC:DSPE-PEG 2000 DTX-doped liposomes with sucrose | Not specified | 10 days | Not specified | 30.8 mV to 26.7 mV | Not specified | researchgate.net |

Mechanistic Research on Dspe Peg Oh Interactions with Biological Systems

Elucidation of Stealth Mechanisms in Nanocarrier Design

A primary role of DSPE-PEG-OH in nanocarrier formulations is to create a "stealth" effect, prolonging their circulation time in the body. This is achieved by minimizing the interactions that would typically lead to rapid clearance by the immune system. The hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) chains is central to these mechanisms.

Inhibition of Protein Adsorption and Biocorona Formation

Upon introduction into the bloodstream, nanoparticles are immediately coated with plasma proteins, forming a "biocorona" that dictates their biological fate. The composition of this biocorona is a critical determinant of how the nanoparticle is recognized by the immune system. The incorporation of this compound into a nanocarrier's surface significantly mitigates this process.

The PEG chains create a hydrophilic shield that sterically hinders the adsorption of plasma proteins. nih.govresearchgate.net This "stealth" layer is achieved through the formation of a dense, water-retaining cloud at the nanoparticle's surface, which presents an energetically unfavorable interface for protein binding. nih.gov Research has shown that the effectiveness of this protein resistance is dependent on both the molecular weight and the surface density of the PEG chains. A PEG molecular weight of 2 kDa or higher is generally considered necessary to effectively shield nanoparticle surfaces from protein adsorption. nih.gov Studies have indicated that increasing the PEG molecular weight up to 5 kDa leads to a significant decrease in protein adsorption, with a reduction of approximately 75% compared to non-PEGylated particles. nih.gov

The conformation of the PEG chains also plays a crucial role. When the PEG density is high enough to force the chains into an extended "brush" conformation, as opposed to a less dense "mushroom" conformation, the inhibition of protein adsorption is more pronounced. acs.orgacs.org This brush conformation is more effective at preventing the non-specific binding of proteins, including opsonins, which are key molecules that tag foreign particles for clearance. acs.org While DSPE-PEG can significantly reduce protein adsorption, it may not completely prevent the formation of a biocorona. researchgate.netmdpi.com However, it alters the composition of the corona, favoring the adsorption of certain proteins, like clusterin (a dysopsonin), which can further help in evading immune recognition. acs.org

Evasion of Mononuclear Phagocyte System (MPS) Recognition

The mononuclear phagocyte system (MPS), composed primarily of macrophages and monocytes in the liver and spleen, is the body's main defense mechanism for clearing foreign particulates from the bloodstream. taylorandfrancis.com By inhibiting protein adsorption, particularly of opsonins, this compound-coated nanocarriers can effectively evade recognition and subsequent uptake by MPS cells. nih.govresearchgate.netrsc.org

The steric hindrance provided by the PEG layer physically prevents the receptors on phagocytic cells from binding to the nanoparticle surface. nih.gov This "stealth" characteristic allows the nanocarriers to remain in circulation for longer periods, increasing the probability of them reaching their intended target, such as a tumor site, through the enhanced permeability and retention (EPR) effect. biochempeg.com The molecular weight of the PEG chain is a critical factor in MPS evasion, with PEGs of 2 kDa or higher being required for effective shielding. nih.gov Research has demonstrated that PEGylated liposomes exhibit significantly prolonged circulation half-lives compared to their non-PEGylated counterparts. researchgate.net

Investigations into Cellular and Subcellular Interactions (In Vitro and Ex Vivo)

Beyond its role in systemic circulation, this compound also influences how nanocarriers interact with individual cells, from their initial uptake to their journey within the cell.

Modulation of Cellular Uptake Pathways (e.g., endocytosis)

The presence of this compound on the surface of nanocarriers can modulate the pathways by which they are internalized by cells. While the "stealth" properties of PEG can sometimes hinder cellular uptake, a phenomenon often referred to as the "PEG dilemma," it also plays a role in directing the internalization process. mdpi.com

Nanoparticles are typically taken up by cells through various endocytic pathways, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CVME), and macropinocytosis. mdpi.comwilhelm-lab.com The physicochemical properties of the nanoparticle, such as size and surface charge, influence the preferred pathway. mdpi.com The inclusion of DSPE-PEG can shift the dominant uptake mechanism. For instance, the addition of PEG to chitosan (B1678972) nanoparticles has been shown to favor macropinocytosis, likely due to an increase in particle size. mdpi.com

Studies with PEG-derived micelles have shown that their uptake can be dependent on both CME and CVME. mdpi.com Specifically, PEGylated lipid nanoparticles (LNPs) have been observed to have a stronger preference for CME and caveolae-mediated pathways compared to non-PEGylated LNPs. acs.org The ability of DSPE-PEG to be functionalized with targeting ligands can further influence cellular uptake. By attaching molecules that bind to specific receptors on target cells, the uptake can be directed towards receptor-mediated endocytosis, enhancing the specificity of delivery. nih.govnih.gov

| Nanoparticle System | Cell Type | Primary Uptake Pathway(s) | Reference |

| PEG-co-poly(ε-caprolactone) (PEG-PCL) and PEG-DSPE micelles | MDCK (dog kidney epithelial cells) | Clathrin-mediated and Caveolae-mediated endocytosis | mdpi.com |

| mPEG-PLGA micelles | Calu-3 and NCI-H441 (human lung adenocarcinoma cells) | Clathrin-mediated and Caveolae-mediated endocytosis | mdpi.com |

| PEGylated Lipid Nanoparticles | Not specified | Clathrin-mediated and Caveolae-mediated endocytosis | acs.org |

| Chitosan Nanoparticles with PEG | Not specified | Macropinocytosis | mdpi.com |

Role in Intracellular Trafficking Research

Once inside the cell, the journey of a nanocarrier is not over. Its intracellular trafficking—movement between different organelles—is crucial for the effective delivery of its cargo. This compound can be a valuable tool in studying and influencing these pathways.

After uptake via endocytosis, nanocarriers are typically enclosed within endosomes. wilhelm-lab.com A key challenge is for the nanocarrier or its payload to escape the endosome before it fuses with a lysosome, where the contents would be degraded. wilhelm-lab.com The properties of the DSPE-PEG can influence this process. For example, some studies suggest that PEG shedding within the endosome can expose the lipid components of the nanocarrier, allowing it to fuse with the endosomal membrane and release its contents into the cytoplasm. acs.org

Furthermore, DSPE-PEG can be conjugated with specific ligands to direct the nanocarrier to particular subcellular compartments. For instance, modifying the surface of liposomes with mitochondriotropic molecules like triphenylphosphonium (TPP) or dequalinium (B1207927) (DQA) via a DSPE-PEG linker has been shown to enhance the accumulation of these liposomes in the mitochondria. nih.gov Similarly, pardaxin (B1611699) peptide-modified liposomes have been used to enhance accumulation in the endoplasmic reticulum (ER) and subsequent trafficking to the nucleus. researchgate.net These targeted delivery strategies are critical for therapies that require the drug to act at a specific intracellular site.

Research on Membrane Permeability and Fluidity Modulation

The interaction of this compound with lipid bilayers, the fundamental structure of cell membranes, can alter their physical properties, such as permeability and fluidity. These modifications can have significant implications for drug delivery and cellular interactions.

Research has shown that the incorporation of DSPE-PEG into liposomal membranes can affect their permeability to encapsulated molecules. The effect, however, appears to be dependent on the properties of the molecule being encapsulated and the concentration of the DSPE-PEG. For instance, the inclusion of up to 8 mol% of DSPE-PEG2000 was found to decrease the leakage of the hydrophilic dye carboxyfluorescein from liposomes. nih.gov In contrast, the leakage of a more amphiphilic dye was not significantly affected. nih.gov Other studies have suggested that at higher concentrations, DSPE-PEG can increase the leakage of certain molecules from liposomes. researchgate.net

The fluidity of the membrane can also be modulated by DSPE-PEG. Fluorescence polarization studies have indicated that while the addition of DSPE-PEG does not significantly change the fluidity in the hydrocarbon core of the lipid bilayer, it can markedly increase the fluidity in the interfacial region. researchgate.netresearchgate.net However, other research using fluorescence recovery after photobleaching (FRAP) on colloid supported lipid bilayers found that incorporating up to 5 mol% of DSPE-PEG2000 did not have a profound impact on the fluidity of the membranes. rsc.org At a higher concentration of 10 mol%, a marked reduction in the fluidity of liquid-like membranes was observed. rsc.org A study on pulmonary membrane fluidity found that this compound did not affect it, suggesting its potential for safe use in pulmonary drug delivery. researchgate.netsci-hub.senih.gov

| Parameter | Effect of this compound | Research Finding | Reference |

| Membrane Permeability | Dependent on cargo and concentration | Decreased leakage of carboxyfluorescein at up to 8 mol% DSPE-PEG2000. | nih.gov |

| Increased leakage of carboxyfluorescein at higher DSPE-PEG concentrations. | researchgate.net | ||

| Membrane Fluidity | Increased at interfacial region | Fluorescence polarization showed increased fluidity in the interfacial region of liposomal bilayers. | researchgate.netresearchgate.net |

| No significant change in core | Fluorescence polarization showed no significant change in the hydrocarbon region. | researchgate.netresearchgate.net | |

| Reduced at high concentrations | FRAP showed reduced fluidity in liquid-like membranes with 10 mol% DSPE-PEG. | rsc.org | |

| Unaffected in pulmonary membranes | Did not affect pulmonary membrane fluidity in rat models. | researchgate.netsci-hub.senih.gov |

Studies on Tight Junction Modulation for Paracellular Transport Enhancement

The paracellular pathway, the route between adjacent cells, is primarily regulated by complex protein structures known as tight junctions (TJs). These junctions form a seal that restricts the passage of substances. Key proteins integral to maintaining this barrier function include transmembrane proteins like occludin and cytoplasmic plaque proteins such as Zonula Occludens-1 (ZO-1), which links occludin to the actin cytoskeleton. psu.edu The modulation of these proteins presents a strategic approach to transiently increase epithelial permeability for enhanced drug delivery.

Research has demonstrated that 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) can act as an effective modulator of these tight junctions. Studies investigating the absorption-enhancing effects of DSPE-PEG conjugates have revealed a significant underlying mechanism involving the paracellular pathway. sci-hub.seresearchgate.net Specifically, this compound has been shown to statistically down-regulate the expression levels of the key tight junction-associated proteins, occludin and ZO-1. sci-hub.senih.gov

This down-regulation weakens the integrity of the tight junction seal, leading to a temporary and reversible increase in paracellular permeability. This mechanism is crucial for enhancing the absorption of poorly permeable macromolecules across epithelial barriers, such as in the lungs. sci-hub.senih.gov By transiently opening these paracellular gates, this compound facilitates the transport of therapeutic agents that would otherwise be unable to cross the epithelial layer efficiently. researchgate.net This modulation occurs without causing severe damage to the cellular membranes, highlighting its potential as a functional excipient in advanced drug delivery systems. nih.gov

Table 1: Research Findings on this compound and Tight Junction Protein Modulation

| Polymer Studied | Biological System/Model | Key Proteins Modulated | Observed Outcome | Reference |

|---|---|---|---|---|

| DSPE-PEG2000-OH | In situ pulmonary absorption model in rats | Occludin, ZO-1 | Statistically significant down-regulation of protein expression, leading to enhanced paracellular absorption of macromolecules. | sci-hub.se, nih.gov |

| DSPE-PEG Polymers | Pulmonary epithelial paracellular pathways | ZO-1, Occludin | Down-regulation of tight junction proteins, indicating an absorption-enhancing mechanism. | researchgate.net, |

| General Tight Junction Modulators | Epithelial cell models (e.g., Caco-2) | Claudins, Occludin, ZO-1 | Modulation of TJ proteins reduces transepithelial electrical resistance (TEER) and increases paracellular marker permeability. | researchgate.net |

Impact on Biomolecular Corona Formation and Dynamics

When a nanoparticle, such as a liposome (B1194612) containing this compound, is introduced into a biological fluid like blood plasma, its surface is immediately coated by biomolecules, most notably proteins. This adsorbed layer is known as the biomolecular corona (BC). tandfonline.com The BC effectively becomes the new biological identity of the nanoparticle, governing its interactions with cells, its circulation time, and its ultimate fate in the body. nih.govescholarship.org

The formation of the BC is a dynamic process. It generally consists of two layers: an inner "hard corona" of strongly bound proteins with high affinity for the nanoparticle surface, and an outer "soft corona" of more loosely associated proteins that can exchange with the surrounding medium. tandfonline.com The composition of the corona evolves over time in a process known as the Vroman effect, where initially abundant, low-affinity proteins are gradually displaced by less abundant proteins with higher binding affinity. tandfonline.com

The inclusion of this compound in nanoparticle formulations profoundly impacts the formation and characteristics of the biomolecular corona. The hydrophilic and flexible polyethylene glycol (PEG) chains extend from the nanoparticle surface, creating a steric barrier or "stealth" layer. researchgate.net This layer physically hinders the adsorption of many plasma proteins, particularly opsonins, which are proteins that mark nanoparticles for rapid clearance by the immune system (e.g., the mononuclear phagocyte system). researchgate.net

Table 2: Influence of PEGylation on Biomolecular Corona Characteristics

| Characteristic | Non-PEGylated Nanoparticles | This compound Coated Nanoparticles | Reference |

|---|---|---|---|

| Corona Thickness/Density | Forms a relatively thick and dense protein corona. | Forms a significantly thinner and less dense protein corona due to steric hindrance. | nih.gov, researchgate.net |

| Protein Composition (General) | High adsorption of various plasma proteins, including opsonins (e.g., complement proteins, immunoglobulins). | Reduced adsorption of opsonins; enrichment of dysopsonins (e.g., clusterin, apolipoproteins). | acs.org, researchgate.net |

| Formation Dynamics | Rapid opsonization followed by Vroman effect dynamics. | Suppressed protein adsorption, leading to a more stable "stealth" surface. | tandfonline.com, nih.gov |

| Biological Consequence | Rapid recognition and clearance by the mononuclear phagocyte system (MPS). | Evades MPS recognition, leading to prolonged systemic circulation time. | researchgate.net |

Research Applications and Emerging Paradigms for Dspe Peg Oh Derivatives

Development of Nanocarriers for Biomacromolecules in Research

DSPE-PEG-OH is integral to formulating nanocarriers like liposomes and lipid nanoparticles (LNPs) that protect therapeutic biomacromolecules from degradation and facilitate their delivery. The DSPE portion integrates into the lipid bilayer of the nanoparticle, while the PEG chain forms a hydrophilic corona on the surface. This "PEGylation" creates a steric barrier that reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time and improving the stability of the encapsulated cargo. researchgate.net

Nucleic Acid Delivery Systems (e.g., siRNA, pDNA)

The delivery of nucleic acids like short interfering RNA (siRNA) and plasmid DNA (pDNA) holds immense therapeutic potential, but their clinical translation is hindered by their instability and inefficient delivery to target cells. This compound is a critical component in LNP formulations designed to overcome these challenges. nih.gov

In LNP systems, this compound serves multiple functions. It acts as a stabilizer during particle formation and storage, preventing aggregation. mdpi.com The PEG chains on the nanoparticle surface shield the cationic charge of lipids (like DOTAP or DLin-MC3-DMA) that are necessary to complex the negatively charged nucleic acid backbone. This shielding minimizes non-specific interactions with blood components and reduces toxicity. researchgate.net Research has shown that the concentration and acyl chain length of the PEG-lipid can be tuned to modulate the LNP's physicochemical properties and its in vivo functional response. biorxiv.org

For instance, studies on siRNA delivery have utilized DSPE-PEG to create stable nanoparticles that can achieve sustained gene silencing. sci-hub.se By adjusting the ratio of components, including DSPE-PEG, researchers can optimize LNPs for efficient encapsulation and cellular uptake. One study successfully developed polymer-lipid hybrid nanoparticles (P/LNPs) using DSPE-PEG2000, which showed efficient delivery of VEGF siRNA into tumor cells, leading to significant protein downregulation. mdpi.com

Protein and Peptide Delivery Formulations

Proteins and peptides are a major class of therapeutics, but their use is often limited by poor stability, rapid clearance from circulation, and low bioavailability. researchgate.net Formulating these macromolecules within this compound-containing nanocarriers is a key research strategy to enhance their therapeutic efficacy. The PEGylated surface of these nanocarriers protects the delicate protein/peptide structure from enzymatic degradation in the bloodstream. researchgate.net

A study on the delivery of vasoactive intestinal peptide (VIP) in liposomes demonstrated that the formulation significantly increased the peptide's concentration in ocular fluids compared to a simple saline injection of VIP. researchgate.net Another research effort focused on modifying the α-conotoxin TxID, a peptide with analgesic properties, by covalently linking it to DSPE-PEG-NHS (a derivative of this compound). The resulting conjugate showed markedly improved stability in various biological fluids.

| Medium | Incubation Time | % of Unmodified TxID Remaining | % of DSPE-PEG-TxID Remaining |

| Human Serum | 24 hours | <30% | >63% |

| Simulated Gastric Fluid (SGF) | 0.5 hours | ~36% | ~99% |

| Simulated Intestinal Fluid (SIF) | 0.5 hours | ~36% | ~99% |

Table 1. Comparative stability of unmodified α-conotoxin TxID versus its DSPE-PEG conjugate in different biological media. The data highlights the significant protective effect of DSPE-PEG modification against degradation.

These findings underscore the critical role of DSPE-PEG derivatives in stabilizing therapeutic proteins and peptides, thereby enhancing their potential for clinical application. researchgate.net

Strategies for Active Targeting in Nanomedicine Research

While PEGylation provides passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect, active targeting aims to achieve greater specificity and cellular uptake by decorating the nanocarrier surface with ligands that bind to receptors overexpressed on target cells. avantiresearch.com The terminal hydroxyl group of this compound is a crucial starting point for this functionalization. researchgate.net

Ligand-Directed Delivery Concepts

The hydroxyl (-OH) terminus of this compound is a versatile chemical handle that can be modified to create a range of reactive derivatives. researchgate.net Although the hydroxyl group itself can be used for certain conjugations, it is more common to convert it into other functional groups like carboxyl (-COOH), amine (-NH2), or maleimide (B117702) (-MAL) to facilitate more efficient and stable ligand attachment. nih.govrsc.org These derivatives can then be reacted with complementary groups on targeting moieties such as antibodies, peptides, or aptamers. nih.gov

Common conjugation strategies include:

Carbodiimide (B86325) Chemistry: Using reagents like EDC and NHS to couple carboxyl-terminated DSPE-PEG with primary amines on a ligand. nih.gov

Maleimide Chemistry: Reacting maleimide-terminated DSPE-PEG with free sulfhydryl (-SH) groups on peptides or proteins. nih.gov

Click Chemistry: Employing highly efficient and specific reactions, such as those between azide- and alkyne-functionalized PEG derivatives and ligands.

This approach allows for the covalent attachment of ligands to the distal end of the PEG chain, ensuring they are exposed and available to interact with their target receptors. nih.gov

Receptor-Mediated Endocytosis Research using this compound Conjugates

Once a nanocarrier is functionalized with a targeting ligand, it can bind specifically to its cognate receptor on the cell surface, a process that often triggers receptor-mediated endocytosis. dovepress.com This mechanism allows for the internalization of the entire nanoparticle, delivering its therapeutic payload directly into the cell.

Numerous research studies have leveraged this concept using DSPE-PEG derivatives:

Transferrin (TF) Conjugation: Liposomes decorated with transferrin, conjugated via a DSPE-PEG-COOH linker, have been shown to bind to the transferrin receptor (often overexpressed on cancer cells). Electron microscopy studies confirmed that these TF-PEG-liposomes were internalized into tumor cells in vivo via receptor-mediated endocytosis.

RGD Peptide Conjugation: The peptide sequence Arg-Gly-Asp (RGD) targets integrin receptors. Nanoparticles functionalized with cyclic RGD peptides conjugated to DSPE-PEG have demonstrated significantly enhanced cellular uptake in cells expressing integrin αvβ3. This strategy has been explored for delivering siRNA to retinal pigment epithelial (RPE) cells and for targeting melanoma cells.

Folate (FA) Conjugation: The folate receptor is another common target in cancer therapy. FA-targeted liposomes, prepared using FA-PEG-DSPE, deliver their cargo into FR-expressing tumor cells, leading to a more potent antitumor effect compared to non-targeted liposomes. nih.gov

Role in Proteolysis-Targeting Chimeras (PROTAC) Research

A novel and rapidly advancing therapeutic modality is the use of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com

A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. biochempeg.com The linker is not merely a spacer; its length, flexibility, and chemical properties are critical for the stability, solubility, and cell permeability of the PROTAC, and for enabling the formation of a stable ternary complex (PROTAC-target-E3 ligase). biochempeg.com

Utilization in Biosensing and Bioimaging Probe Development

The unique amphiphilic structure of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)] (this compound) and its derivatives makes them invaluable components in the development of sophisticated probes for biosensing and bioimaging. The DSPE lipid moiety provides a stable anchor for integration into lipid-based nanostructures like liposomes and micelles, or for coating hydrophobic surfaces, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain offers biocompatibility and "stealth" properties that reduce non-specific protein adsorption and prolong circulation time in vivo. biochempeg.comnih.gov The terminal hydroxyl (-OH) group on the PEG chain, although less reactive than other functional groups, serves as a crucial starting point for further chemical modification, allowing for the attachment of targeting ligands or specific sensor molecules. nih.gov

In the field of bioimaging, DSPE-PEG derivatives are frequently used to formulate and stabilize imaging agents, ranging from fluorescent dyes to quantum dots and metallic nanoparticles. For instance, DSPE-PEG has been used to coat nanodiamonds, creating stable lipid-coated nanoparticles. scispace.com These constructs leverage the unique photophysical properties of the core nanoparticle for imaging, while the DSPE-PEG coating enhances their biocompatibility and utility in biological systems. scispace.com Similarly, luminescent metalloliposomes have been formulated using DSPE-PEG2000 for in vitro and in vivo imaging of retinal pigment epithelium. acs.org The incorporation of DSPE-PEG into these liposomes is critical for their stability and biological performance. acs.org

The self-assembly properties of DSPE-PEG are also harnessed to create micellar nanocarriers for imaging agents. axispharm.com These micelles can encapsulate hydrophobic imaging dyes within their core, rendering them soluble and stable in aqueous biological environments. creativepegworks.commedchemexpress.com The versatility of the DSPE-PEG platform allows for the creation of multifunctional probes. By modifying the terminal group of the PEG chain, researchers can introduce targeting moieties or sensor components, transforming a general imaging agent into a highly specific probe. nih.govaxispharm.com This strategy has been employed to develop probes that can selectively accumulate in tumor tissues or respond to specific biological cues, thereby enhancing the precision and diagnostic power of bioimaging techniques. creativepegworks.com

Below is a table summarizing various DSPE-PEG derivatives and their applications in the development of bioimaging probes.

| Derivative/Construct | Core Imaging Agent | Application Area | Research Finding |

| DSPE-PEG Coated Nanodiamonds | Nanodiamonds | General Bioimaging | The lipid coating provides stability to the nanodiamond clusters for their use as an imaging platform. scispace.com |

| DSPE-PEG2000 in Metalloliposomes | Iridium(III) Complexes | Retinal Imaging | Formulation with DSPE-PEG2000 creates stable luminescent metalloliposomes for in vitro and in vivo imaging of retinal epithelium. acs.org |

| mPEG-DSPE Micelles | Upconversion Nanoparticles (UCNPs) | In Vivo Bioimaging | Encapsulation within mPEG-DSPE micelles allows for imaging in deeper tissues without overheating from laser excitation. creativepegworks.com |

| mPEG-DSPE Coated Quantum Dots | Lead Sulfide (PbS) Quantum Dots | In Vivo Animal Imaging | A dual-layer coating of silica (B1680970) and mPEG-DSPE results in ultrastable and biocompatible optical probes. creativepegworks.com |

| DSPE-PEG-FITC Micelles | Fluorescein (B123965) Isothiocyanate (FITC) | Nanocarrier Tracking | Forms fluorescently labeled micelles or liposomes that can be used to study the distribution and fate of nanocarriers. medchemexpress.com |

This compound in Advanced Materials Science Research (e.g., hydrogels, functional coatings)